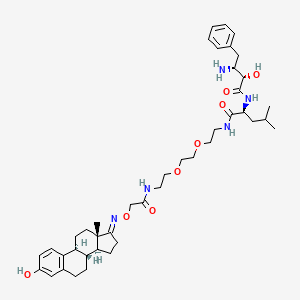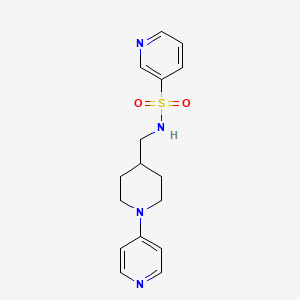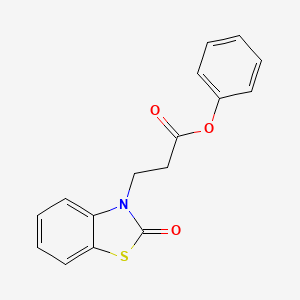
PROTAC ER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proteolysis targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to degrade specific proteins within cells. PROTAC ER is a type of PROTAC that targets the estrogen receptor (ER), a protein involved in various cellular processes, including the regulation of gene expression and cell proliferation. This compound has shown promise in treating diseases such as breast cancer by selectively degrading the estrogen receptor, thereby inhibiting its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER involves the creation of a heterobifunctional molecule that can bind both the estrogen receptor and an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The first step involves synthesizing the ligand that binds to the estrogen receptor. This ligand is often derived from known estrogen receptor inhibitors.
Linker Attachment: A chemical linker is then attached to the ligand. The linker is designed to provide the appropriate spatial orientation for the final PROTAC molecule.
E3 Ligase Ligand Synthesis: The ligand that binds to the E3 ubiquitin ligase is synthesized separately.
Conjugation: The final step involves conjugating the estrogen receptor ligand-linker complex with the E3 ligase ligand to form the complete PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, solvent, and reaction time to maximize yield.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the produced this compound.
Análisis De Reacciones Químicas
Types of Reactions
PROTAC ER undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Amidation Reactions: Involving the formation of amide bonds, particularly during the late-stage synthesis of the PROTAC molecule.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Ligands: Specific molecules that bind to the estrogen receptor and E3 ligase.
Linkers: Chemical structures that connect the ligands.
Catalysts: Such as ruthenium, used in amidation reactions.
Major Products
The major product of these reactions is the fully synthesized this compound molecule, which can effectively bind to both the estrogen receptor and the E3 ubiquitin ligase, leading to the targeted degradation of the estrogen receptor .
Aplicaciones Científicas De Investigación
PROTAC ER has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of the estrogen receptor in cellular processes and disease mechanisms.
Medicine: Shows potential as a therapeutic agent for treating estrogen receptor-positive breast cancer and other diseases involving the estrogen receptor.
Industry: Used in drug discovery and development, particularly in the creation of targeted therapies for cancer .
Mecanismo De Acción
PROTAC ER exerts its effects by forming a ternary complex with the estrogen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of its activity, thereby reducing the proliferation of estrogen receptor-positive cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
ARV-471: Another PROTAC targeting the estrogen receptor, currently in clinical development.
ERD-3111 and UM-ERD-4001: PROTACs that have shown efficacy in preclinical models of estrogen receptor-positive breast cancer
Uniqueness
PROTAC ER is unique in its ability to selectively degrade the estrogen receptor through the ubiquitin-proteasome system. Unlike traditional small-molecule inhibitors, this compound does not merely inhibit the receptor’s activity but actively degrades it, offering a more effective approach to reducing estrogen receptor signaling .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDOSMHAAYKBET-UTCZBAMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2647146.png)

![2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2647149.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2647153.png)

![5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B2647155.png)

![N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2647158.png)

![7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2647160.png)

![5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647163.png)
